2-Phenoxy-ethanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenoxy-ethanesulfonyl chloride is a heterocyclic organic compound . It is a dry powder with the IUPAC name 6-methyl-1,3,5-triazine-2,4-diamine . The molecular weight is 125.13g/mol and the molecular formula is C4H7N5 .
Molecular Structure Analysis
The molecular structure of 2-Phenoxy-ethanesulfonyl chloride consists of a phenoxy group (a phenol molecule with one hydrogen removed) attached to an ethanesulfonyl chloride group . The molecular formula is C8H9ClO3S .Physical And Chemical Properties Analysis
2-Phenoxy-ethanesulfonyl chloride is a solid at room temperature . It has a molecular weight of 220.68 g/mol and a molecular formula of C8H9ClO3S .Scientific Research Applications
Synthesis and Preparation
2-Phenoxy-ethanesulfonyl chloride is utilized in the synthesis of various compounds and serves as an intermediate in multiple chemical reactions. For instance, it's involved in the preparation of ethanesulfonyl chloride, a precursor for ethanesulphonamide. The process involves the reaction of ethyl mercaptan with water and chlorine under controlled conditions, followed by reactions with ammonia and subsequent purification steps to yield refined ethanesulphonamide with high purity and yield (Li-yong, 2002).
Analytical Methods and Catalysis
The compound is also significant in analytical chemistry and catalysis. For example, it has been used in the study of phenol chlorination and photochlorination, revealing complex reactions involving various chlorine species and potential environmental impacts (Vione et al., 2005). Furthermore, it plays a role in the fast analysis of phenolic acids by nonaqueous capillary electrophoresis, demonstrating its utility in enhancing detection sensitivity in analytical methods (Lu & Breadmore, 2010).
Organic Synthesis
In organic synthesis, 2-Phenoxy-ethanesulfonyl chloride is used as a reagent or intermediate in various synthesis processes. It is involved in the palladium-catalyzed amination of aryl halides, facilitating the preparation of anilines and sensitive functional groups (Anjanappa et al., 2008). Additionally, it contributes to the synthesis of E-aryl ethenesulfonamides, presenting a simple and efficient method for preparing these compounds widely used in chemical and pharmaceutical industries (Aramini et al., 2003).
Catalysis in Phenol Reactions
Its role extends to catalysis, particularly in the oxychlorination of phenols. This process, catalyzed by copper(II) chloride, showcases the compound's utility in selective and chemoselective reactions, crucial for synthesizing products used in various industries (Menini & Gusevskaya, 2006).
Safety And Hazards
The safety data sheet for 2-Phenoxy-ethanesulfonyl chloride indicates that it may be corrosive to metals and toxic if swallowed. It is harmful in contact with skin and causes severe skin burns and eye damage. It may cause an allergic skin reaction and is fatal if inhaled. It may cause respiratory irritation and is harmful to aquatic life .
Future Directions
2-Phenoxy-ethanesulfonyl chloride is currently available for research use only . Its potential applications in various fields, such as medicinal chemistry, are yet to be fully explored. The compound has been used in the synthesis of [2H5]baricitinib, a drug used for the treatment of rheumatoid arthritis and potentially for COVID-19 .
properties
IUPAC Name |
2-phenoxyethanesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO3S/c9-13(10,11)7-6-12-8-4-2-1-3-5-8/h1-5H,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBGBCOJYLFKKE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCS(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20424567 |
Source
|
Record name | 2-Phenoxy-ethanesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20424567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenoxy-ethanesulfonyl chloride | |
CAS RN |
3384-01-8 |
Source
|
Record name | 2-Phenoxy-ethanesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20424567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-phenoxyethane-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.